molecular formula C6H7ClINO B1528309 4-Amino-3-iodophenol hydrochloride CAS No. 858013-77-1

4-Amino-3-iodophenol hydrochloride

Cat. No. B1528309
CAS RN: 858013-77-1
M. Wt: 271.48 g/mol
InChI Key: IQWVENNPUMLVQQ-UHFFFAOYSA-N
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Description

4-Amino-3-iodophenol hydrochloride is a chemical compound with the CAS Number: 858013-77-1 . It has a molecular weight of 271.48 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 4-Amino-3-iodophenol hydrochloride is 1S/C6H6INO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Amino-3-iodophenol hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would likely be available in a detailed Material Safety Data Sheet (MSDS) or similar document.

Scientific Research Applications

Catalysis and Environmental Remediation

A study highlighted the degradation of 4-chloro 2-aminophenol using a combined process involving hydrodynamic cavitation, UV photolysis, and ozonation, showcasing the potential of such compounds in environmental remediation through advanced oxidation processes (Barik & Gogate, 2016). This suggests that derivatives like 4-Amino-3-iodophenol hydrochloride could be studied for similar applications in breaking down environmental pollutants.

Biological Activity and Drug Development

Research on Chlorogenic acid (CGA) has demonstrated a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities (Naveed et al., 2018). This indicates the potential of phenolic compounds, like 4-Amino-3-iodophenol hydrochloride, in drug development and as a subject for pharmacological research.

Advanced Material Synthesis

A study on the palladium-catalyzed carbonylation of aminophenols with iodoarenes highlights the importance of such reactions in synthesizing complex molecules, which could be pivotal in developing new materials with specific properties (Xu & Alper, 2014). This suggests the relevance of 4-Amino-3-iodophenol hydrochloride in material science, particularly in creating novel polymers or coatings with unique functionalities.

Noncovalent Interaction Studies

Noncovalent interactions play a crucial role in molecular recognition, which is fundamental in biological processes and the design of pharmaceuticals. A computational study on the influence of noncovalent interactions in 4-Amino-2-iodophenol demonstrates the compound's utility in understanding these molecular forces (Saha & Sastry, 2015). Such studies can inform the design of drugs and materials through a deeper understanding of molecular interactions.

Analytical Chemistry and Sensor Development

The determination of ammonium in soil extracts and water through the Berthelot reaction, which involves phenolic compounds, underscores the importance of these chemicals in developing analytical methods and sensors (Rhine et al., 1998). 4-Amino-3-iodophenol hydrochloride could be explored for similar applications in creating sensitive and selective sensors for environmental or clinical diagnostics.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-amino-3-iodophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWVENNPUMLVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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